molecular formula C17H10ClF2N5O B2366611 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole CAS No. 941913-11-7

3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2366611
CAS No.: 941913-11-7
M. Wt: 373.75
InChI Key: VHIMJPGJMCYMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule features a 2-chlorophenyl group at position 3 of the oxadiazole ring and a triazole moiety substituted with a 2,4-difluorophenyl group and a methyl group at position 2. These substituents contribute to its unique electronic and steric properties, which are critical for interactions in biological systems or material science applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2N5O/c1-9-15(22-24-25(9)14-7-6-10(19)8-13(14)20)17-21-16(23-26-17)11-4-2-3-5-12(11)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIMJPGJMCYMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • A 1,2,4-oxadiazole ring.
  • Substituents that include a 2-chlorophenyl group and a 5-methyltriazol-4-yl moiety.

This unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown significant activity against various cancer cell lines.

Key Findings:

  • In vitro studies demonstrated that oxadiazole derivatives exhibit cytotoxic effects against several cancer types including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancers.
  • IC50 Values : The compound's IC50 values ranged from 0.11 μM to 1.22 μM , indicating potent activity against these cell lines .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)
MCF-7 (Breast)0.23
PC-3 (Prostate)0.39
HCT-116 (Colon)0.87

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that oxadiazole derivatives can effectively inhibit bacterial growth.

The antimicrobial activity is attributed to the presence of the oxadiazole nucleus, which interacts with microbial cell membranes and inhibits essential cellular processes .

Key Findings:

  • The compound demonstrated bactericidal activity against Staphylococcus aureus , a common pathogen responsible for various infections.
  • Effective concentrations for inhibiting biofilm formation were found to be as low as 8 μg/ml .

Case Study 1: Anticancer Screening

A series of oxadiazole derivatives were screened by the National Cancer Institute against multiple cancer cell lines. Among these, the derivative containing the triazole substitution showed superior growth inhibition in CNS and renal cancer models.

Case Study 2: Antimicrobial Efficacy

In a study assessing the effectiveness against MRSA strains, the compound exhibited significant reduction in bacterial counts when tested in vitro, highlighting its potential as an alternative therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Crystallography

  • Compound 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole (): This analog shares a fluorophenyl group but replaces the triazole moiety with a chloromethyl substituent. By contrast, the target compound’s triazole introduces additional nitrogen atoms, which may participate in hydrogen bonding or π-π interactions .
  • 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole ():
    The dichlorophenyl group here enhances electron-withdrawing effects compared to the target’s 2-chlorophenyl. X-ray data reveal near-coplanarity between the oxadiazole and dichlorophenyl rings (dihedral angle: 1.7°), promoting dense crystal packing via Cl···O contacts. The target compound’s triazole substituent likely disrupts this coplanarity, affecting molecular packing and solubility .

  • 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-triazol-4-yl]-1,2,4-oxadiazole (): This structural isomer substitutes the 2,4-difluorophenyl group with a 3-methylphenyl group.

Physicochemical Properties

Property Target Compound 3-(2,4-Dichlorophenyl)-5-methyl-oxadiazole 5-(Chloromethyl)-3-(2-fluorophenyl)-oxadiazole
Substituents 2-Chlorophenyl, 2,4-difluorophenyl 2,4-Dichlorophenyl, methyl 2-Fluorophenyl, chloromethyl
Electron Effects Strongly electron-withdrawing Moderate electron-withdrawing Moderate electron-withdrawing
Planarity Likely disrupted by triazole High (1.7° dihedral angle) Moderate
Crystal Packing Complex (triazole interactions) Chain-like via Cl···O contacts Less ordered

Preparation Methods

Synthetic Pathways

Cyclization of Amidoxime with Carboxylic Acid Derivatives

Methodology

The 1,2,4-oxadiazole core is synthesized via cyclization of 2-chlorobenzamidoxime with a carboxylic acid derivative containing the triazole precursor. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) catalyzes the reaction under reflux (Figure 1).

Example Procedure :

  • Amidoxime Preparation : React 2-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water to form 2-chlorobenzamidoxime.
  • Carboxylic Acid Activation : Treat 1-(2,4-difluorophenyl)-5-methyltriazole-4-carboxylic acid with POCl₃ to generate the acyl chloride.
  • Cyclization : Reflux the acyl chloride with amidoxime in dry toluene, yielding the oxadiazole-triazole hybrid.

Yield : 65–78%.

Advantages and Limitations
  • Advantages : High regioselectivity, compatibility with electron-deficient aryl groups.
  • Limitations : Requires harsh reagents (POCl₃), prolonged reaction times.

Click Chemistry Approach (Azide-Alkyne Cycloaddition)

Methodology

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the triazole and oxadiazole moieties (Figure 2).

Example Procedure :

  • Alkyne Synthesis : Prepare 3-(2-chlorophenyl)-5-(propiolyl)-1,2,4-oxadiazole via Sonogashira coupling.
  • Azide Synthesis : React 2,4-difluoroaniline with sodium nitrite and NaN₃ to form 1-azido-2,4-difluorobenzene.
  • Click Reaction : Combine alkyne and azide with CuSO₄·5H₂O/sodium ascorbate in THF/H₂O, yielding the target compound.

Yield : 82–89%.

Advantages and Limitations
  • Advantages : Mild conditions, high atom economy, scalability.
  • Limitations : Requires azide handling precautions, copper catalyst removal.

Dehalogenation of Chloro Intermediate

Methodology

A palladium-catalyzed dehalogenation replaces chlorine with the triazole group (Figure 3).

Example Procedure :

  • Chloro Intermediate Synthesis : React 3-(2-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole with 5-methyl-1H-triazole in DMF/K₂CO₃.
  • Dehalogenation : Treat the intermediate with Pd/C (10%) under H₂ (1 MPa) in ethanol at 50°C.

Yield : 70–75%.

Advantages and Limitations
  • Advantages : Avoids toxic reagents, suitable for late-stage functionalization.
  • Limitations : Moderate yields, requires high-pressure conditions.

Comparative Analysis of Methods

Method Reagents Temperature Yield Key Reference
Cyclization POCl₃, toluene 110°C, 6 hr 65–78%
Click Chemistry CuSO₄, sodium ascorbate 25°C, 12 hr 82–89%
Dehalogenation Pd/C, H₂ 50°C, 5 hr 70–75%

Q & A

Q. Critical Parameters :

ParameterImpact on Yield/PurityExample from Literature
Solvent PolarityHigher polarity (DMF) increases cyclization efficiency but may reduce selectivity for triazole formation
Catalyst LoadingCuI (10 mol%) optimizes triazole yield without over-oxidation
Reaction TimeProlonged heating (>12h) degrades oxadiazole intermediates

How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?

Methodological Answer:
Contradictions often arise from tautomerism or dynamic rotational barriers in triazole/oxadiazole systems. Strategies include:

  • Variable Temperature NMR : Identifies tautomeric shifts by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions caused by halogenated phenyl groups .
  • High-Resolution MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and rules out adduct formation .

Example : A 2025 study noted discrepancies in 1^1H NMR integration for triazole protons due to slow rotation; VT-NMR at 50°C resolved splitting patterns .

What structure-activity relationship (SAR) insights guide the optimization of biological activity in analogous compounds?

Advanced Research Focus:
Key SAR trends from analogous triazole-oxadiazole hybrids:

  • Electron-Withdrawing Groups : 2,4-Difluorophenyl enhances metabolic stability but reduces solubility .
  • Triazole Substitution : 5-Methyl on triazole improves target binding (e.g., FLAP inhibitors) by reducing steric hindrance .
  • Oxadiazole Positioning : 1,2,4-oxadiazole at position 5 enhances kinase inhibition vs. position 3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.